molecular formula C12H16N2O3 B14811077 3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide

3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide

Cat. No.: B14811077
M. Wt: 236.27 g/mol
InChI Key: BAEQFXKHTBYSAB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a dimethylpicolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide typically involves a series of organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a halogenated picolinamide, reacts with cyclopropylmethanol and methoxy reagents under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-methoxy-N,N-dimethylpicolinamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(15)10-11(17-8-4-5-8)9(16-3)6-7-13-10/h6-8H,4-5H2,1-3H3

InChI Key

BAEQFXKHTBYSAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1OC2CC2)OC

Origin of Product

United States

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